molecular formula C21H20Cl2NO4P B4636425 N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline

N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline

Cat. No.: B4636425
M. Wt: 452.3 g/mol
InChI Key: PCRWERZCQIUBTO-UHFFFAOYSA-N
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Description

N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline is a complex organic compound characterized by the presence of multiple functional groups, including chlorophenoxy, phosphoryl, and propan-2-yloxyaniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with phosphoryl chloride to form bis(4-chlorophenoxy)phosphoryl chloride. This intermediate is then reacted with 4-propan-2-yloxyaniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an additive in polymer production.

Mechanism of Action

The mechanism of action of N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl)acetic acid: Shares the chlorophenyl group but differs in its overall structure and properties.

    N-[bis(4-chlorophenoxy)acetyl]urea: Similar in having bis(4-chlorophenoxy) groups but with different functional groups attached.

Uniqueness

N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline is unique due to its combination of chlorophenoxy, phosphoryl, and propan-2-yloxyaniline groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2NO4P/c1-15(2)26-19-13-7-18(8-14-19)24-29(25,27-20-9-3-16(22)4-10-20)28-21-11-5-17(23)6-12-21/h3-15H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRWERZCQIUBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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